molecular formula C13H17NO B2871204 N-(2,5-Diethylphenyl)prop-2-enamide CAS No. 2023681-15-2

N-(2,5-Diethylphenyl)prop-2-enamide

Cat. No.: B2871204
CAS No.: 2023681-15-2
M. Wt: 203.285
InChI Key: PBTFTUOWNSCKEZ-UHFFFAOYSA-N
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Description

N-(2,5-Diethylphenyl)prop-2-enamide is an acrylamide derivative featuring a phenyl ring substituted with two ethyl groups at the 2- and 5-positions, linked to a prop-2-enamide moiety. Acrylamide derivatives are widely studied for their biological activities, including anti-inflammatory and antioxidant properties, making this compound a candidate for further pharmacological exploration .

Properties

IUPAC Name

N-(2,5-diethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10-7-8-11(5-2)12(9-10)14-13(15)6-3/h6-9H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTFTUOWNSCKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Diethylphenyl)prop-2-enamide typically involves the reaction of 2,5-diethylphenylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2,5-Diethylphenylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Diethylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-Diethylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Diethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the nature of the interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of N-(2,5-Diethylphenyl)prop-2-enamide lies in its ethyl substituents, which distinguish it from related compounds. Below is a comparative analysis with key analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula Key Structural Features
This compound 2,5-diethyl C₁₃H₁₇NO Ethyl groups enhance lipophilicity (logP ~3.8*)
(E)-N-(2,5-Dimethoxyphenyl)-3-phenylprop-2-enamide 2,5-dimethoxy C₁₇H₁₇NO₃ Methoxy groups increase polarity (logP ~2.5*)
Compound 2 from 4-hydroxy-3-methoxy C₁₉H₂₁NO₅ Hydroxy and methoxy groups improve solubility (logP ~1.9*)

Notes:

  • *Predicted logP values based on substituent contributions (ethyl: +0.6 per group; methoxy: -0.3 per group; hydroxy: -1.0 per group).

Bioactivity and Pharmacological Profiles

While bioactivity data for this compound are unavailable, insights can be drawn from structurally similar compounds:

  • (E)-N-(2,5-Dimethoxyphenyl)-3-phenylprop-2-enamide: No explicit bioactivity is reported, but its methoxy groups may facilitate interactions with polar enzyme active sites, common in anti-inflammatory targets .
  • Compound 2 () : Exhibits potent anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), outperforming the reference drug quercetin (IC₅₀ = 17.21 ± 0.50 μM) . This highlights the role of electron-donating substituents (e.g., hydroxy, methoxy) in enhancing activity.

Hypothesis : The diethyl variant’s lipophilic nature could improve tissue penetration but may reduce binding affinity to hydrophilic targets. Synergistic effects between substituents and the acrylamide backbone warrant further investigation.

Physicochemical Properties and Solubility Considerations

  • Lipophilicity : Ethyl groups significantly increase logP compared to methoxy or hydroxy analogs, favoring blood-brain barrier penetration but complicating formulation.
  • Solubility : Methoxy and hydroxy substituents enhance water solubility (e.g., Compound 2’s polar groups aid cellular uptake), whereas diethyl groups may necessitate prodrug strategies .

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